molecular formula C10H12FI B2665452 2-Fluoro-1-iodo-4-(2-methylpropyl)benzene CAS No. 2105939-82-8

2-Fluoro-1-iodo-4-(2-methylpropyl)benzene

Cat. No.: B2665452
CAS No.: 2105939-82-8
M. Wt: 278.109
InChI Key: DKVWFGWRHWCZQU-UHFFFAOYSA-N
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Description

“2-Fluoro-1-iodo-4-(2-methylpropyl)benzene” is a chemical compound with the molecular formula C10H12FI . It’s a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring substituted with a fluorine atom, an iodine atom, and an isobutyl group . The exact positions of these substituents on the benzene ring can be determined by the numbering in the compound’s name.


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, compounds with similar structures are known to undergo various types of reactions. For instance, iodobenzene, a compound with a similar structure, reacts readily with magnesium to form the Grignard reagent, phenylmagnesium iodide .

Scientific Research Applications

Fluorescent Material Development

Fluorinated benzenes, owing to their aromatic structure and the electron-withdrawing nature of the fluorine atom, are pivotal in the design of fluorescent materials. For instance, benzene derivatives are foundational in constructing π-conjugated systems, which are essential in fluorescent dyes for imaging applications and displays. These systems exhibit enhanced spectroscopic signals due to their structure, providing high fluorescence emission, photostability, and quantum yields (Teruo Beppu et al., 2015).

Catalysis and Organic Synthesis

The modification of benzene rings through fluorination and iodination is a common practice in organic synthesis, enhancing the reactivity and selectivity of compounds. For example, direct ortho C-H methylation and fluorination of benzaldehydes using transient directing groups have been achieved, showcasing the versatility of fluorinated compounds in facilitating complex organic transformations (Xiao-Yang Chen et al., 2018).

Sensory Applications

Fluorinated benzene derivatives are instrumental in developing sensors, particularly for detecting metal ions in aqueous media. Their structure allows for selective fluorescent quenching by specific ions, enabling precise and sensitive detection methods (Sakan Sirilaksanapong et al., 2012).

Organometallic Chemistry

The incorporation of fluorine atoms into benzene rings influences the electronic properties of the compounds, making them valuable in organometallic chemistry and catalysis. Fluorobenzenes, due to their weak π-electron donating ability, serve as non-coordinating solvents or easily displaced ligands in metal complexes, facilitating a variety of chemical reactions and synthetic applications (Sebastian D. Pike et al., 2017).

NMR Indicator Development

Fluorinated benzene derivatives also find use as NMR indicators for protons and metal ions, where the presence of fluorine atoms leads to large shifts in NMR resonances upon interaction with the target species. This characteristic makes them useful tools in analytical chemistry for probing the structure and composition of complex molecules (H. Plenio et al., 1994).

Properties

IUPAC Name

2-fluoro-1-iodo-4-(2-methylpropyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FI/c1-7(2)5-8-3-4-10(12)9(11)6-8/h3-4,6-7H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKVWFGWRHWCZQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=C(C=C1)I)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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